molecular formula C15H14FN3O3S B5553796 N-(4-fluorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-(4-fluorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B5553796
M. Wt: 335.4 g/mol
InChI Key: DXWQDTFELIVUDM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, also known as F16, is a chemical compound that has been studied for its potential applications in various scientific fields. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. In

Scientific Research Applications

Antimicrobial Activity

Research has explored the synthesis of metal complexes with benzimidazole-derived sulfonamides, highlighting their potential antimicrobial properties. For instance, metal complexes incorporating the benzimidazole scaffold and sulfonamide pharmacophore have been synthesized and evaluated for antimicrobial efficacy against bacterial and fungal strains. Among these, specific cobalt(II) complexes exhibited notable antibacterial activity, though antifungal activity was not observed (Ashraf et al., 2016).

Molecular Synthesis and Characterization

Another focus area is the development of fluorescent probes for detecting thiophenols over aliphatic thiols, using structures that include the sulfonamide bond. Such probes offer high selectivity and sensitivity, demonstrating potential in environmental and biological sciences for sensing thiophenols in water samples (Wang et al., 2012).

Potential Medicinal Applications

Further studies investigate the antiproliferative activities of pyrazole-sulfonamide derivatives against cell lines, indicating some compounds show promising broad-spectrum antitumor activity comparable to standard anticancer drugs. This suggests a potential avenue for cancer treatment research (Mert et al., 2014).

Additionally, novel sulfonamide derivatives have been evaluated for their antimicrobial and antitubercular activities, supported by molecular docking studies. These studies contribute to the understanding of the potential mechanism of action of these compounds against Mycobacterium tuberculosis, offering insights into new therapeutic agents (Shingare et al., 2022).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use personal protective equipment .

Properties

IUPAC Name

N-(4-fluorophenyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S/c1-18-13-8-7-12(9-14(13)19(2)15(18)20)23(21,22)17-11-5-3-10(16)4-6-11/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWQDTFELIVUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196511
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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